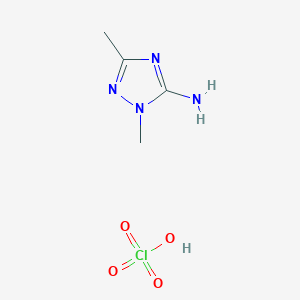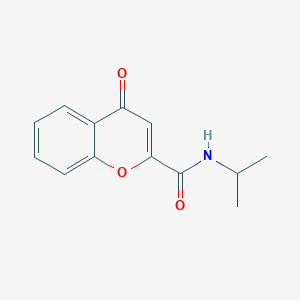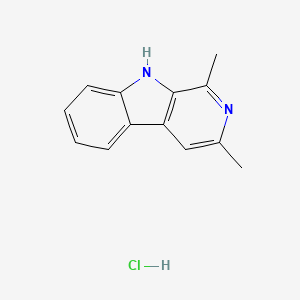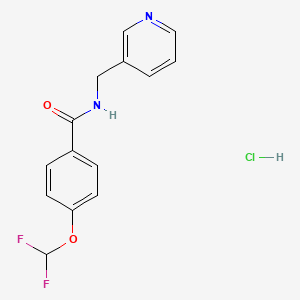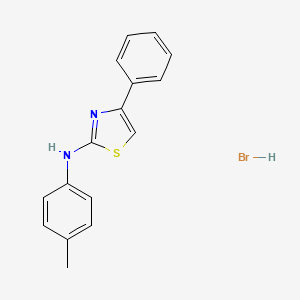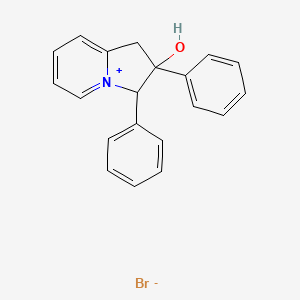
2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium, also known as DPPH, is a stable free radical widely used in scientific research. It is a dark purple powder that has a maximum absorption at 517 nm. DPPH is commonly used to evaluate the antioxidant activity of natural products, as well as to study the mechanism of action of various compounds.
作用機序
The mechanism of action of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium involves the transfer of an electron or hydrogen atom from a donor molecule to the 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium radical. This results in the formation of a stable molecule and a reduced 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium radical. The reduction of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is measured by the decrease in absorbance at 517 nm.
Biochemical and Physiological Effects:
2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium has no known biochemical or physiological effects in vivo. It is a stable free radical that is commonly used in vitro to study the antioxidant activity of natural products and the mechanism of action of various compounds.
実験室実験の利点と制限
The advantages of using 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium in lab experiments include its stability, ease of use, and reproducibility. 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is a stable free radical that can be stored for long periods of time without degradation. It is also easy to use, as the reduction of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium can be measured spectrophotometrically. Finally, 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is highly reproducible, allowing for consistent results across experiments.
The limitations of using 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium in lab experiments include its lack of specificity and its inability to mimic the complex antioxidant systems in vivo. 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is a general free radical that can be scavenged by a wide range of compounds, making it difficult to determine the specific antioxidant activity of a compound. Additionally, 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium does not mimic the complex antioxidant systems in vivo, which involve multiple enzymes and pathways.
将来の方向性
For the use of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium in scientific research include the development of more specific and complex models to evaluate the antioxidant activity of natural products. This may involve the use of multiple free radicals, enzymes, and pathways to better mimic the in vivo antioxidant systems. Additionally, the use of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium may be expanded to study the mechanism of action of various compounds in other areas of research, such as drug discovery and enzyme kinetics.
合成法
The synthesis of 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium involves the reaction of diphenylpicrylhydrazyl with potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization.
科学的研究の応用
2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is widely used in scientific research to evaluate the antioxidant activity of natural products. It is a stable free radical that can accept an electron or hydrogen atom to become a stable molecule. The ability of a compound to scavenge 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium radicals is an indication of its antioxidant activity. 2-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-indolizinylium is also used to study the mechanism of action of various compounds, such as enzymes, drugs, and other bioactive molecules.
特性
IUPAC Name |
2,3-diphenyl-1,3-dihydroindolizin-4-ium-2-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO.BrH/c22-20(17-11-5-2-6-12-17)15-18-13-7-8-14-21(18)19(20)16-9-3-1-4-10-16;/h1-14,19,22H,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJZPFVJSWEIR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=[N+]2C(C1(C3=CC=CC=C3)O)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

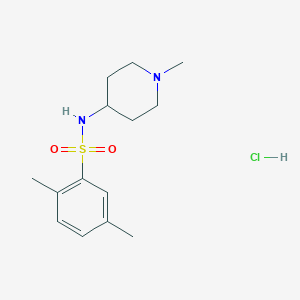
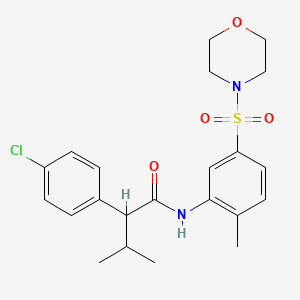
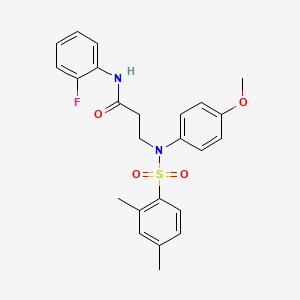
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
